3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester
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Overview
Description
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.3282 g/mol . This compound is a derivative of 3-Hexynoic acid, featuring a phenylmethoxy group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester typically involves the esterification of 3-Hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and altering enzyme activity. The phenylmethoxy group can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is unique due to its specific structural features, such as the phenylmethoxy group and the methyl ester functional group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
824948-05-2 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-6-phenylmethoxyhex-3-ynoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,15(17)18-3)11-7-8-12-19-13-14-9-5-4-6-10-14/h4-6,9-10H,8,12-13H2,1-3H3 |
InChI Key |
LTMFURXIVFXSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCCOCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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